

# molecular weight and formula of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

**Cat. No.:** B175830

[Get Quote](#)

## An In-depth Technical Guide to Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development.

## Molecular Identity and Properties

**Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** is a cyclic  $\beta$ -keto ester with the chemical formula  $C_8H_{12}O_4$  and a molecular weight of 172.18 g/mol. [1] The structural formula reveals a tetrahydropyran ring, which is a common scaffold in a variety of biologically active molecules.

Table 1: Molecular Formula and Weight

| Property          | Value          |
|-------------------|----------------|
| Molecular Formula | $C_8H_{12}O_4$ |
| Molecular Weight  | 172.18 g/mol   |

Due to a lack of specific experimental data for the 3-carboxylate isomer, the following table presents data for the closely related isomer, Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate, to

provide an estimation of its physical properties.

Table 2: Physicochemical Properties of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

| Property   | Value | CAS Number        |
|------------|-------|-------------------|
| Appearance | Solid | 287193-07-1[2][3] |
| Purity     | 95%   | 287193-07-1[2]    |

## Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

A patented method describes a two-step synthesis for **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**. The process involves the formation of an intermediate, 4-oxa-1,7-diethyl pimelate, followed by an intramolecular cyclization via a Dieckmann condensation.[4][5]

### Experimental Protocol: Synthesis

#### Step 1: Synthesis of 4-oxa-1,7-diethyl pimelate

In a reaction vessel, ethyl hydroxypropanoate and ethyl acrylate are dissolved in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under alkaline conditions, which can be achieved using bases like sodium carbonate ( $\text{Na}_2\text{CO}_3$ ), potassium carbonate ( $\text{K}_2\text{CO}_3$ ), sodium hydroxide ( $\text{NaOH}$ ), or potassium hydroxide ( $\text{KOH}$ ). The reaction mixture is stirred until the formation of 4-oxa-1,7-diethyl pimelate is complete.

#### Step 2: Dieckmann Condensation

The reaction mixture containing 4-oxa-1,7-diethyl pimelate is cooled to a low temperature. A strong base, such as sodium ethoxide or sodium hydride, is then added to initiate the intramolecular Dieckmann condensation. This reaction leads to the formation of the cyclic  $\beta$ -keto ester, **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**. The product can then be isolated and purified using standard laboratory techniques.

[Click to download full resolution via product page](#)

Synthesis of **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate**.

## Potential Applications in Drug Development

While specific biological activities of **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** are not extensively documented, the pyran scaffold is a key feature in numerous compounds with significant pharmacological properties. Derivatives of pyran have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects.<sup>[6][7]</sup> For instance, certain pyran-based compounds have been investigated as potential inhibitors of EGFR/HER-2 in cancer therapy.<sup>[8]</sup>

The presence of the  $\beta$ -keto ester functionality in **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** makes it a versatile intermediate for the synthesis of more complex molecules. It can serve as a building block for the creation of novel heterocyclic systems with potential therapeutic applications.

[Click to download full resolution via product page](#)

Potential role of pyran derivatives in drug discovery.

## Spectroscopic Data

Detailed experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR) for **Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate** is not readily available in the public domain. However, data for related pyran derivatives can provide an indication of the expected spectral features. For example, the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of Ethyl 4H-pyran-4-one-2-carboxylate have been fully assigned.<sup>[2]</sup> Researchers synthesizing the title compound would need to perform their own spectral analysis for structural confirmation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. keyorganics.net [keyorganics.net]
- 5. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 6. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. arabjchem.org [arabjchem.org]
- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight and formula of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b175830#molecular-weight-and-formula-of-ethyl-4-oxotetrahydro-2h-pyran-3-carboxylate>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)